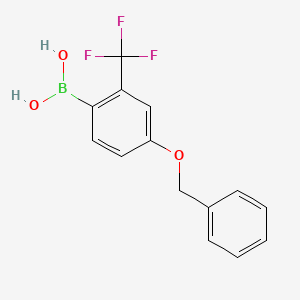

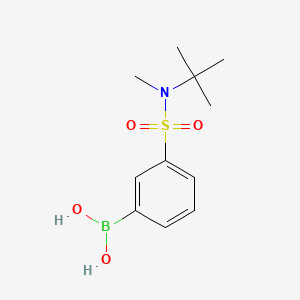

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid, also known as 4-Bz-2-TFPBA, is a type of boronic acid that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, from synthesis and catalysis to biochemistry and drug design.

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Phenylboronic acids are pivotal in catalyzing various organic reactions, including dehydrative amidation between carboxylic acids and amines, suggesting their role in facilitating amide bond formation, a critical step in peptide synthesis. The ortho-substituent of boronic acid is crucial in accelerating the amidation process, indicating the significance of molecular structure on the reaction kinetics and mechanism (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Molecular Recognition and Sensing

Phenylboronic acid derivatives have been applied in the development of molecular receptors, particularly for sugars and glycoconjugates. Their ability to bind hydroxyl compounds underlies their utility in sensing applications, such as glucose sensors, demonstrating the intersection of organic chemistry with bioanalytical applications (Agnieszka Adamczyk-Woźniak, M. Cyrański, A. Żubrowska, & A. Sporzyński, 2009).

Advanced Materials and Drug Delivery

The functionalization of materials with phenylboronic acids, such as in the creation of phenylboronic acid-functionalized polymeric micelles, showcases their potential in targeted drug delivery systems. These materials exhibit selective recognition capabilities, indicating their promise for applications in cancer therapy and beyond (Xiaojin Zhang, Zhenguo Zhang, Xin Su, Mengmeng Cai, R. Zhuo, & Zhenlin Zhong, 2013).

Experimental Oncology

Investigations into the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives have identified them as potent agents inducing apoptosis in cancer cells, such as A2780 ovarian cancer cells. These findings underscore the potential of phenylboronic acids as scaffolds for developing novel anticancer agents, highlighting their phase cycle-specific mode of action (Mateusz Psurski, A. Łupicka-Słowik, Agnieszka Adamczyk-Woźniak, J. Wietrzyk, & A. Sporzyński, 2018).

Mécanisme D'action

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature.

Propriétés

IUPAC Name |

[4-phenylmethoxy-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(6-7-13(12)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQXVBDZOMJDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681574 |

Source

|

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217501-32-0 |

Source

|

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)